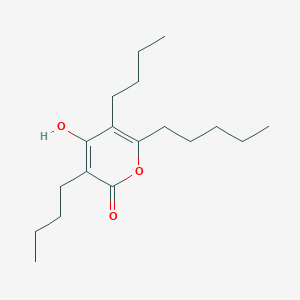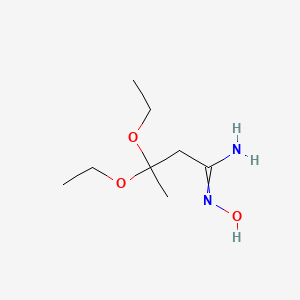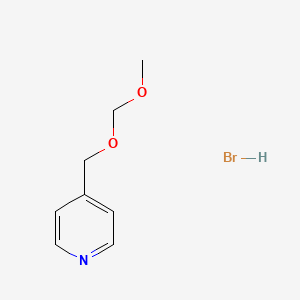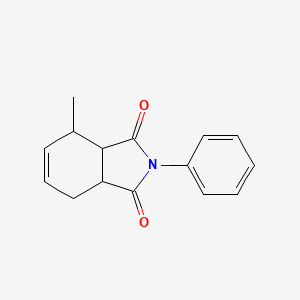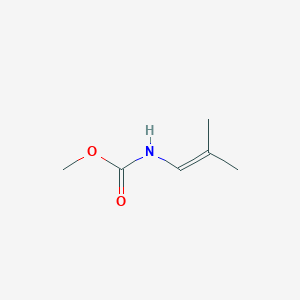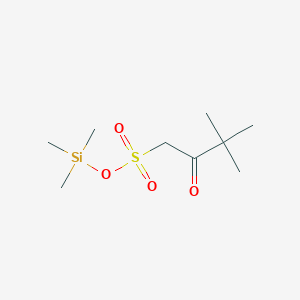![molecular formula C34H54N4O2 B14466304 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 72165-40-3](/img/structure/B14466304.png)
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic systems with significant roles in biological processes, including enzyme cofactors and pigments . This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with didodecyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The pteridine core can be synthesized from pyrimidine or pyrazine precursors through nucleophilic substitution, organometallic couplings, and side chain elaboration . The didodecyl groups are introduced via alkylation reactions under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the pteridine core, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, oxidized and reduced derivatives, and complex pteridine-based structures with enhanced properties for specific applications.
Wissenschaftliche Forschungsanwendungen
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, modulating their activity and influencing various biochemical processes. Its unique structure allows it to participate in electron transfer reactions, making it a valuable component in redox biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine-2,4(1H,3H)-dithione: Shares the pteridine core but lacks the didodecyl groups.
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Similar heterocyclic structure with different substituents.
Uniqueness
1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The didodecyl groups enhance its solubility and stability, making it suitable for various applications that other pteridine derivatives may not fulfill.
Eigenschaften
CAS-Nummer |
72165-40-3 |
|---|---|
Molekularformel |
C34H54N4O2 |
Molekulargewicht |
550.8 g/mol |
IUPAC-Name |
1,3-didodecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C34H54N4O2/c1-3-5-7-9-11-13-15-17-19-23-27-37-32-31(35-29-25-21-22-26-30(29)36-32)33(39)38(34(37)40)28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 |
InChI-Schlüssel |
SIOOYHUNLGLYOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C2=NC3=CC=CC=C3N=C2C(=O)N(C1=O)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)

![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
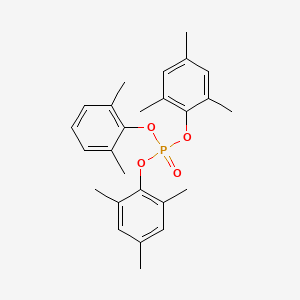
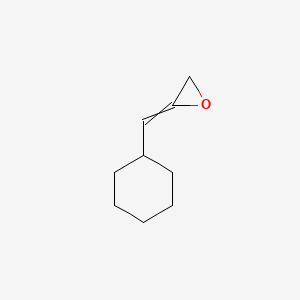
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
